molecular formula C22H25FN4O2 B4572069 4-Fluoro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide

4-Fluoro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide

Cat. No.: B4572069
M. Wt: 396.5 g/mol
InChI Key: LZWOLHCWCRUWQQ-UHFFFAOYSA-N
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Description

4-Fluoro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide is a synthetic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions involving appropriate halogenated intermediates.

    Final Coupling Step: The final step involves coupling the synthesized intermediate with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the benzodiazole or benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated intermediates, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Fluoro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An antibacterial agent with a similar morpholine and fluorophenyl structure.

    4-(4-Fluoro-2-nitrophenyl)morpholine: A compound with a similar morpholine and fluorophenyl structure.

    4-fluoro-N-(2-methylpentan-2-yl)aniline: A compound with a similar fluorophenyl structure.

Uniqueness

4-Fluoro-N-{2-[(morpholin-4-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}benzamide is unique due to its specific combination of a benzodiazole core, a morpholine ring, and a fluorine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-fluoro-N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2/c1-2-9-27-20-8-7-18(24-22(28)16-3-5-17(23)6-4-16)14-19(20)25-21(27)15-26-10-12-29-13-11-26/h3-8,14H,2,9-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWOLHCWCRUWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N=C1CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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